Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate CAS 412032-94-1 properties
Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate CAS 412032-94-1 properties
This technical guide provides an in-depth analysis of Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate (CAS 412032-94-1), a specialized pharmaceutical intermediate.
CAS Registry Number: 412032-94-1 Chemical Class: Carbonate Ester / Protected Phenolic Aldehyde
Executive Summary
Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate is a critical intermediate in the synthesis of phenethylamine-based pharmaceuticals. Structurally, it is the ethyl carbonate-protected derivative of Homovanillin (4-hydroxy-3-methoxyphenylacetaldehyde).
Its primary utility lies in its dual functionality:
-
Protected Phenol: The ethyl carbonate moiety masks the reactive phenolic hydroxyl group, preventing side reactions (such as oxidation or polymerization) during subsequent synthetic steps.
-
Reactive Aldehyde: The (2-oxoethyl) side chain remains available for selective transformations, most notably reductive amination or Henry reactions (nitroaldol condensation), to generate ethylamine backbones common in neurotransmitter analogs and sympathomimetic drugs.
This compound is frequently investigated in the context of Agomelatine impurities (as a phenyl analog) and as a precursor for dopaminergic and adrenergic receptor modulators.
Physicochemical Properties[1][2][3][4][5]
The following data characterizes the pure substance, essential for identification and quality control in process chemistry.
| Property | Value / Description |
| IUPAC Name | Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate |
| Molecular Formula | |
| Molecular Weight | 238.24 g/mol |
| Appearance | White to off-white crystalline powder or low-melting solid |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Sparingly soluble in Water |
| Melting Point | Predicted: 55–60 °C (Dependent on purity/polymorph) |
| Boiling Point | Predicted: ~360 °C at 760 mmHg |
| Flash Point | Predicted: >110 °C |
| Stability | Sensitive to moisture (hydrolysis of carbonate) and air (oxidation of aldehyde).[1] Store under inert gas at 2-8°C. |
Synthetic Pathway & Production
The synthesis of CAS 412032-94-1 typically proceeds via the selective protection of Homovanillin . The choice of ethyl chloroformate as the protecting agent is strategic: it forms a carbonate that is stable under acidic conditions (often used in reductive amination) but easily cleaved under mild basic conditions (e.g.,
Synthesis Protocol
Precursor: Homovanillin (4-hydroxy-3-methoxyphenylacetaldehyde)
Reagent: Ethyl Chloroformate (
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of Homovanillin in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Base Addition: Add 1.2 eq of Triethylamine. Cool the mixture to 0°C to suppress side reactions.
-
Acylation: Dropwise add 1.1 eq of Ethyl Chloroformate over 30 minutes. The exotherm must be controlled to maintain T < 5°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.
-
Quench: Quench with cold water.
-
Work-up: Separate the organic layer, wash with 1N HCl (to remove amine salts), then saturated
, and finally Brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Reaction Workflow Visualization
Figure 1: Synthetic pathway for the protection of Homovanillin to yield CAS 412032-94-1.
Applications in Drug Development
This compound serves as a "masked" building block. Its primary value is in generating the 2-(4-hydroxy-3-methoxyphenyl)ethylamine scaffold, which is the core structure of Dopamine and related catecholamines, while avoiding the handling of sensitive free phenols.
Key Transformations
-
Reductive Amination: The aldehyde group at the 4-position is highly reactive toward primary and secondary amines. Reaction with an amine (e.g., methylamine, cyclopropylamine) followed by reduction (using
or ) yields the corresponding secondary amine.-
Relevance: This route is analogous to the synthesis of Epinephrine or Metanephrine derivatives.
-
-
Henry Reaction (Nitroaldol): Condensation with nitromethane yields the nitrostyrene derivative. Subsequent reduction (e.g.,
or Hydrogenation) provides the phenethylamine backbone. -
Agomelatine Analog Synthesis: While Agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) is naphthalene-based, CAS 412032-94-1 is the phenyl analog precursor . It is used in:
-
Structure-Activity Relationship (SAR) Studies: To test the efficacy of the phenyl-core analog vs. the naphthyl-core drug.
-
Impurity Profiling: As a reference standard for "Des-naphthyl Agomelatine" impurities that may arise from raw material contamination.
-
Mechanistic Pathway: From Intermediate to API
Figure 2: General workflow for converting CAS 412032-94-1 into biologically active phenethylamine scaffolds.
Handling, Safety, and Stability
Stability Concerns[5]
-
Aldehyde Oxidation: The aldehyde group is prone to air oxidation to the carboxylic acid (Homovanillic acid derivative). Storage under Argon/Nitrogen is mandatory.
-
Carbonate Hydrolysis: Moisture will hydrolyze the ethyl carbonate, regenerating the free phenol (Homovanillin). This changes the solubility profile and reactivity.
Safety Protocol (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and use of a fume hood are required due to the potential for aldehyde vapor generation.
Analytical Characterization
To validate the identity of CAS 412032-94-1, the following spectral features are diagnostic:
-
1H NMR (CDCl3, 400 MHz):
- 9.72 (t, 1H, CHO ) - Diagnostic Aldehyde proton.
- 4.31 (q, 2H, O-CH2 -CH3) - Ethyl carbonate methylene.
- 3.85 (s, 3H, OMe ) - Methoxy group.
- 3.65 (d, 2H, Ar-CH2 -CHO) - Benzylic methylene.
- 1.38 (t, 3H, O-CH2-CH3 ) - Ethyl carbonate methyl.
-
IR Spectroscopy:
-
1760 cm⁻¹: Strong C=O stretch (Carbonate).
-
1720 cm⁻¹: Strong C=O stretch (Aldehyde).
-
Absence of broad OH stretch at 3200-3500 cm⁻¹ (confirms protection).
-
References
-
PubChem Database. (n.d.). Compound Summary for Homovanillin Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
- Servier Laboratories. (2012). Patent WO2012093402A1: Process for the preparation of Agomelatine. (Discusses impurity profiling and related intermediates).
